N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
Overview
Description
N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group, a nitro group, and a methoxybenzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products
Reduction: 2-Aminobenzenesulfonamide derivatives.
Substitution: Various substituted sulfonamides.
Oxidation: Hydroxylated derivatives of the original compound.
Scientific Research Applications
N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes that utilize this substrate. This inhibition can disrupt essential biological processes, making the compound a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
N-((4-Methoxybenzyl)oxy)-benzenesulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-((4-Methoxybenzyl)oxy)-2-aminobenzenesulfonamide: Contains an amino group instead of a nitro group, which can significantly alter its chemical properties and applications.
Uniqueness
N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the nitro and sulfonamide groups makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methoxy]-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-12-8-6-11(7-9-12)10-22-15-23(19,20)14-5-3-2-4-13(14)16(17)18/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNGWUZKIOSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743144 | |
Record name | N-[(4-Methoxyphenyl)methoxy]-2-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384122-86-4 | |
Record name | N-[(4-Methoxyphenyl)methoxy]-2-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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